5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE
Overview
Description
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties . The presence of both quinoline and pyrimidine moieties in its structure makes it a valuable compound in pharmaceutical chemistry.
Preparation Methods
The synthesis of 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be achieved through a one-pot multi-component reaction. This method involves the condensation of dimedone, 6-amino-1,3-dimethyluracil, and various benzyloxy benzaldehydes under solvent-free conditions at 90°C using DABCO as a basic catalyst . This approach is advantageous as it shortens the production path, saves raw materials and solvents, and increases the yield of the product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium azide, benzyl halide derivatives, copper(II) sulfate, ascorbic acid, and triethylamine . The major products formed from these reactions are click products, which are synthesized through the click reaction of the compound with sodium azide and benzyl halide derivatives in DMF as a solvent .
Scientific Research Applications
5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications. It is used in medicinal chemistry for its antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties . Additionally, it has been applied as an inhibitor of AbI kinase and PTP1B, and as an antimicrobial agent . The compound’s ability to bind and intercalate with DNA makes it valuable in drug discovery and development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways in the body. It exerts its effects by binding to specific enzymes and receptors, thereby inhibiting their activity. For example, it acts as an inhibitor of AbI kinase and PTP1B, which are involved in various cellular processes . The compound’s ability to intercalate with DNA also plays a crucial role in its antitumor and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 5-[4-(BENZYLOXY)-3-METHOXYPHENYL]-8,8-DIMETHYL-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE include other pyrimido[4,5-b]quinoline derivatives. These compounds also exhibit significant biological activities and are synthesized using similar multi-component reactions . the presence of the benzyloxy and methoxy groups in the structure of this compound makes it unique and enhances its biological activity .
Properties
IUPAC Name |
5-(3-methoxy-4-phenylmethoxyphenyl)-8,8-dimethyl-2-sulfanylidene-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-27(2)12-17-22(18(31)13-27)21(23-24(28-17)29-26(35)30-25(23)32)16-9-10-19(20(11-16)33-3)34-14-15-7-5-4-6-8-15/h4-11,21H,12-14H2,1-3H3,(H3,28,29,30,32,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFUXBZLXYRZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)NC(=S)NC3=O)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C(=O)C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.